Diglycidyl ether

カタログ番号 B154856

分子量: 130.14 g/mol

InChIキー: GYZLOYUZLJXAJU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04468508

Procedure details

1.0 mol (in terms of phenolic hydroxyl group) of the novolak type substituted phenolic resin obtained in the above step (1) was dissolved in 6.0 mols of epichlorohydrin in a 1-liter flask equipped with a thermometer, separating tube, dropping funnel, and stirrer. 48% NaOH (1.05 mols as NaOH) was added dropwise over 6 hours. During this time epichlorohydrin and water were azeotropically boiled at 66° C. under reduced pressure (150 mmHg) and cooled by the separating tube, whereby the epichlorohydrin layer was returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, the epichlorohydrin was distilled away and the reaction product was dissolved in toluene. The salt formed as a by-product was filtered out, and then toluene was distilled away. Thus there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This glycidyl ether was found to contain 500 ppm of hydrolyzable chlorine and to have an epoxy equivalent of 200, a softening point of 61° C., and a density of 1.19 g/cm3. The 13C-NMR of this glycidyl ether was also measured in the same way as in step (1). The results are shown in FIG. 2.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[OH-:6].[Na+]>O>[CH2:1]([O:6][CH2:1][CH:3]1[O:5][CH2:4]1)[CH:3]1[O:5][CH2:4]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

1.05 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained in the above step (1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating tube

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the epichlorohydrin was distilled away

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the reaction product was dissolved in toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The salt formed as a by-product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

toluene was distilled away

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

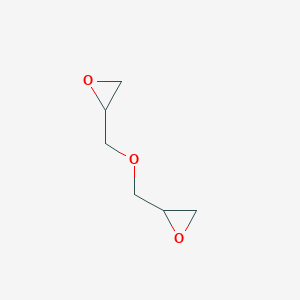

C(C1CO1)OCC1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |